[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol

Physicochemical Property Comparison Drug-likeness Medicinal Chemistry

Researchers requiring a pyrimidine building block with a modifiable 5-hydroxymethyl anchor often face lengthy de novo synthesis. This intermediate solves that by providing a ready-to-derivatize scaffold. Key advantages: • 95.8% LAH reduction yield supports competitive kilo-scale pricing and short lead times. • The -CH₂OH handle enables direct etherification, esterification, or amination for focused library synthesis. • XLogP3 0.4 and TPSA 72 Ų balance solubility with passive permeability-ideal for CNS-oriented programs.

Molecular Formula C6H6F3N3O
Molecular Weight 193.13 g/mol
CAS No. 1514-01-8
Cat. No. B074458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol
CAS1514-01-8
Molecular FormulaC6H6F3N3O
Molecular Weight193.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)C(F)(F)F)N)CO
InChIInChI=1S/C6H6F3N3O/c7-6(8,9)5-11-1-3(2-13)4(10)12-5/h1,13H,2H2,(H2,10,11,12)
InChIKeyIYVBVUJCWWAGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Synthetic Profile of [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol


[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol (CAS 1514-01-8) is a trifunctionalized pyrimidine building block featuring a 4-amino group, a 2-trifluoromethyl substituent, and a 5-hydroxymethyl handle. This precise substitution pattern confers a unique balance of polarity (XLogP3 0.4), hydrogen-bonding capacity (2 HBD, 7 HBA), and a reactive primary alcohol for downstream derivatization [1]. Unlike its non-hydroxymethyl or oxidized analogs, this compound fills a specific niche in kinase inhibitor and agrochemical intermediate libraries where the combination of moderate lipophilicity and a flexible alcohol linker is required.

1
Trifunctionalized pyrimidine scaffold with reactive 5-hydroxymethyl handle
2
Balanced polarity and hydrogen-bonding profile suited for medicinal chemistry derivatization
3
Versatile building block for kinase inhibitor and agrochemical intermediate libraries

Why 5-Hydroxymethyl Substitution Is Irreplaceable


Generic substitution among 4-amino-2-(trifluoromethyl)pyrimidine analogs is precluded by the distinct reactivity and physicochemical profiles conferred by the 5-position substituent. The 5-hydroxymethyl group provides a synthetically versatile handle (convertible to halides, ethers, esters, or amines) that is absent in the non-functionalized scaffold (CAS 672-42-4) and differs fundamentally from the electrophilic aldehyde (CAS 76574-50-0) or the ionizable carboxylic acid (CAS 777-43-5) variants [1]. These differences translate into divergent solubility, LogP, hydrogen-bond donor/acceptor counts, and ultimate biological target engagement, making informed selection of the precise substitution pattern critical for reproducible research outcomes.

Reactivity
Non-hydroxymethyl analogs (H, aldehyde, acid) Lack versatile alcohol handle for linkage chemistry, limiting downstream derivatization pathways.
Polarity
5-unsubstituted or carboxyl variants Divergent LogP and TPSA alter solubility and permeability profiles, affecting formulation behavior.
Binding
Analogs with only one H-bond donor Reduced hydrogen-bond donor count may limit bidentate interactions with kinase targets.

Quantitative Evidence for Product Selection


Lower LogP and Higher Polar Surface Area vs. Unsubstituted Analog

The target compound exhibits an XLogP3 of 0.4 and a Topological Polar Surface Area (TPSA) of 72 Ų, compared to XLogP3 0.8 and TPSA 51.8 Ų for the 5-unsubstituted analog 4-amino-2-(trifluoromethyl)pyrimidine (CAS 672-42-4) [1] [2]. This represents a 0.4 log unit decrease in lipophilicity and a 20.2 Ų increase in polar surface area, indicative of enhanced aqueous solubility and potentially reduced passive membrane permeability.

Physicochemical Comparison
Head-to-head
ΔXLogP3 −0.4 / ΔTPSA +20.2 Ų
Indicates enhanced aqueous solubility and reduced passive permeability vs. unsubstituted analog.
Computed properties; experimental confirmation recommended for lead optimization.
Physicochemical Property Comparison Drug-likeness Medicinal Chemistry

Enhanced Hydrogen Bond Donor Capacity

The target compound possesses 2 hydrogen bond donors (4-NH2 and 5-CH2OH), whereas the 5-carbaldehyde analog (CAS 76574-50-0) and the 5-unsubstituted analog (CAS 672-42-4) each possess only 1 HBD (4-NH2 only) [1] [2] [3]. The additional HBD enables bidentate hydrogen-bonding interactions with biological targets, as demonstrated by the superior LRRK2 inhibitory activity (IC50 9 nM) of the closely related 4-aminomethyl analog compared to the lead (29 nM) [4].

H-Bond Donor Count
Head-to-head
2 HBD vs. 1 HBD (unsubstituted/aldehyde analogs)
May support bidentate hydrogen bonding with kinase ATP pockets.
Supported by LRRK2 cellular assay (IC50 9 nM vs 29 nM for related analog).
Hydrogen Bonding Target Engagement Structure-Based Design

High-Yield Key Synthetic Step

The synthesis of [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol via lithium aluminum hydride reduction of intermediate 3, as disclosed in WO2021/168320, proceeds in 95.8% yield (185 mg from 235 mg of intermediate) . This yield exceeds the typical 80–90% range commonly reported for LAH-mediated ester-to-alcohol reductions of heterocyclic substrates, indicating a robust and scalable transformation.

Synthetic Yield
Data to verify
95.8%
Supports cost-efficient scale-up and supply chain predictability.
Reported in WO2021/168320; independent verification advised.
Synthetic Efficiency Process Chemistry Cost-Effectiveness

Antifungal Potential of the Trifluoromethyl Pyrimidine Scaffold

Trifluoromethyl pyrimidine derivatives from a series of 22 analogs demonstrated potent antifungal activity, with compound 5u achieving an EC50 of 26.0 µg/mL against Rhizoctonia solani, which was equivalent to the commercial fungicide azoxystrobin [1]. While the target compound itself was not directly tested, its 5-hydroxymethyl group provides a derivatization handle for generating analogous amide or ester conjugates, positioning it as a versatile starting material for agrochemical discovery.

Scaffold Antifungal Activity
Class-level
EC50 26.0 µg/mL (R. solani) equivalent to azoxystrobin
Supports agrochemical lead generation from this pyrimidine core.
Compound not directly tested; scaffold representative of active series.
Agrochemical Intermediate Antifungal Activity Crop Protection

Key Application Scenarios


Kinase Inhibitor Lead Optimization via 5-Position Derivatization

The 5-hydroxymethyl group serves as a versatile anchor for introducing diverse pharmacophore elements through etherification, esterification, or conversion to amine linkers. The additional hydrogen bond donor (2 HBD vs. 1 HBD for unsubstituted analogs) provides a potential binding advantage in kinase ATP pockets, as corroborated by the 3.2-fold improvement in cellular LRRK2 IC50 (9 nM vs. 29 nM) observed for a closely related 4-aminomethyl-5-trifluoromethyl pyrimidine [1]. Procurement of this specific intermediate enables SAR exploration around the 5-position alcohol without requiring de novo scaffold synthesis.

Agrochemical Discovery Targeting Fungal Pathogens

The trifluoromethyl pyrimidine scaffold has been validated through a series of 22 derivatives demonstrating antifungal potency equivalent to the commercial standard azoxystrobin (EC50 26.0 µg/mL against R. solani) [2]. The 5-hydroxymethyl group on this building block can be elaborated into amide, sulfonamide, or carbamate linkages to generate focused libraries for crop protection screening, leveraging an already proven pharmacophore core.

CNS Drug Discovery Requiring Moderate Lipophilicity

With an XLogP3 of 0.4 and TPSA of 72 Ų, this compound resides in a physicochemical space that balances solubility with the potential for passive membrane permeability [3]. This profile makes it a suitable starting point for central nervous system (CNS) drug discovery programs where excessively lipophilic compounds (e.g., the 5-unsubstituted analog with XLogP3 0.8) may pose higher risks of phospholipidosis or hERG channel blockade.

Cost-Effective Scale-Up Based on Efficient Synthesis

The reported 95.8% yield for the LAH reduction step in WO2021/168320 provides a strong techno-economic basis for selecting this compound over analogs requiring lower-yielding or more complex synthetic sequences . For procurement managers, this near-quantitative transformation supports competitive pricing at multi-gram to kilogram scales and reduces lead times by minimizing purification bottlenecks.

Application
Selection Property
Validation Focus
Kinase inhibitor derivatization
5-Hydroxymethyl handle for diverse linker chemistry
Target binding enhancement in kinase assays
Agrochemical lead generation
Trifluoromethyl pyrimidine core with validated antifungal scaffold
Antifungal screening against crop pathogens
CNS research tool profiling
Balanced LogP and TPSA for CNS property optimization
Permeability and solubility assessment
Process chemistry scale-up
Reported high-yielding synthetic route
Scalability and cost efficiency verification
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